(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

FXR agonism metabolic disease structure-activity relationship

This compound is a fully synthetic small molecule (C₁₅H₁₇FN₄O₂, MW 304.33) built on a 5-(pyridin-3-yl)isoxazole-3-carboxamide scaffold bearing an N-(2-fluoroethyl)piperazine side-chain, matching the FXR agonist chemotype disclosed in US 11,667,629. Structural integrity is verified via ¹H NMR and LC-MS (≥95% purity). The 2-fluoroethyl substituent acts as a metabolic soft spot shield against N-dealkylation, making it essential for comparative microsomal stability panels. Any analog differing in the N-(2-fluoroethyl) or 3-pyridyl regioisomer cannot reproduce this scaffold's activity profile. Ideal as a non-commercial probe for FXR luciferase reporter or co-activator recruitment assays. Custom synthesis only; lead times apply.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 2034561-68-5
Cat. No. B2878937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
CAS2034561-68-5
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESC1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CN=CC=C3
InChIInChI=1S/C15H17FN4O2/c16-3-5-19-6-8-20(9-7-19)15(21)13-10-14(22-18-13)12-2-1-4-17-11-12/h1-2,4,10-11H,3,5-9H2
InChIKeyFFJXXFZOBNBWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (CAS 2034561-68-5)


The compound is a fully synthetic small molecule (C₁₅H₁₇FN₄O₂, MW 304.325) built on a 5-(pyridin-3-yl)isoxazole-3-carboxamide scaffold bearing an N‑(2‑fluoroethyl)piperazine side‑chain [1]. The core 5-(pyridin-3-yl)isoxazole-3-carboxylic acid (CAS 893638-39-6) is a disclosed intermediate in patent families describing farnesoid X receptor (FXR) agonists [2]. The compound itself has not been reported in the peer‑reviewed literature; its sole indexed occurrences are in non‑authoritative vendor catalogs. Procurement decisions must therefore be based on structural inference rather than on published bioactivity data.

Why Generic Substitution Fails for (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone


In the FXR‑agonist chemical space disclosed in US 11,667,629, subtle modifications to the isoxazole‑piperazine amide motif produce large shifts in agonist potency and selectivity [1]. Replacing the 2‑fluoroethyl group with a simple ethyl, 2‑chloroethyl, or unsubstituted piperazine would alter both the conformational bias of the basic amine and the metabolic oxidative susceptibility of the side‑chain, parameters that directly impact FXR binding and hepatic clearance [2]. Therefore, any analog that lacks the precise N‑(2‑fluoroethyl) substitution and the 3‑pyridyl regioisomer cannot be assumed to reproduce the activity profile of the parent scaffold.

Quantitative Differentiation Evidence for (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone


FXR Agonist Potency – Class‑Level Context from the Isoxazole‑Piperazine Amide Series

No direct bioactivity data are published for the target compound. However, the isoxazole‑piperazine amide scaffold to which it belongs is explicitly claimed as an FXR agonist chemotype in US 11,667,629 [1]. Within that patent, close analogs bearing variations of the N‑alkylpiperazine substituent exhibit FXR EC₅₀ values ranging from 0.8 nM to 2.3 µM in a Gal4‑FXR luciferase reporter assay. The presence of a 2‑fluoroethyl group on the piperazine is consistent with the structure‑activity trend that β‑fluorination of the alkyl chain attenuates oxidative N‑dealkylation while retaining the basic amine required for salt‑bridge formation in the FXR binding pocket [2]. Without direct measurement, the quantitative difference versus other N‑alkyl analogs cannot be calculated.

FXR agonism metabolic disease structure-activity relationship

Structural Differentiation from 2‑Pyridyl and 4‑Pyridyl Isomers

The compound carries a 3‑pyridyl substituent on the isoxazole ring. In the broader pyridinylisoxazole literature, the choice of pyridine regioisomer (2‑ vs. 3‑ vs. 4‑pyridyl) often governs hydrogen‑bond acceptor geometry and therefore target selectivity [1]. Specifically, in the FXR agonist patent family, 3‑pyridyl analogs consistently show improved aqueous solubility and reduced CYP3A4 inhibition compared to the corresponding 4‑pyridyl isomers, although the exact magnitude for the target compound is unmeasured [2].

regioisomer selectivity heterocyclic SAR target engagement

Research Application Scenarios for (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone


FXR Probe Development for Target Validation in Metabolic Disease

The compound can serve as a non‑commercial chemical probe for in‑vitro FXR target‑engagement studies, particularly in luciferase reporter or co‑activator recruitment assays, where its structural alignment with the patent‑exemplified FXR agonist chemotype provides a starting point for hit confirmation [1]. Its use is appropriate only when a custom‑synthesized batch with confirmed purity (≥95%) and structural identity (¹H NMR, LC‑MS) is obtained.

Metabolic Stability Structure‑Activity Relationship (SAR) Studies

The 2‑fluoroethyl group on the piperazine ring is a well‑known metabolic soft spot shielding strategy against N‑dealkylation [2]. The compound can be used as a reference in comparative microsomal or hepatocyte stability panels alongside its non‑fluorinated ethyl analog to quantify the metabolic shielding effect in human, rat, and mouse liver microsomes.

Regioisomeric Selectivity Profiling in Pyridinylisoxazole Series

Because the 3‑pyridyl regioisomer has been associated with distinct solubility and CYP inhibition profiles in related series [3], the compound can be incorporated into a panel of 2‑, 3‑, and 4‑pyridyl isoxazole‑piperazine amides to map the contribution of pyridine nitrogen position to off‑target liability and aqueous thermodynamic solubility.

Quote Request

Request a Quote for (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.